

Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2(5H)-Furanone, 4-(hydroxymethyl)-

Cat. No.: B1595619

[Get Quote](#)

The 2(5H)-furanone, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal chemistry. Its unique combination of a lactone, an alkene, and often a chiral center, provides a synthetically versatile platform. 4-(Hydroxymethyl)-2(5H)-furanone is a prominent member of this class, distinguished by a primary alcohol functionality that offers an additional site for chemical modification.

While the racemic compound is available, the (S)-enantiomer, (S)-5-(hydroxymethyl)-2(5H)-furanone, is more extensively characterized and valued as a chiral synthon.^{[1][2]} Its defined stereochemistry is crucial for the asymmetric synthesis of bioactive molecules. This guide will cover the properties of the general structure while providing specific data for the well-documented (S)-enantiomer where applicable. Found in nature in plants such as *Helleborus lividus*, this compound is more than a synthetic curiosity; it is a naturally derived starting material with significant potential.^[1]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for reproducible research. The nomenclature for this compound can be ambiguous due to the positional numbering of the substituents versus the core furanone structure.

Nomenclature and Structure

- Systematic IUPAC Name: 4-(Hydroxymethyl)furan-2(5H)-one[3] or 3-(Hydroxymethyl)-2H-furan-5-one[4]
- Common Names: 4-(Hydroxymethyl)- γ -crotonolactone, 4-(Hydroxymethyl)but-2-en-4-oxide
- CAS Numbers:
 - Racemic Mixture: 80904-75-2[3][4]
 - (S)-Enantiomer: 78508-96-0
- Chiral Stereoisomer: The most studied form is (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. The numbering changes based on IUPAC conventions where the chiral center at the 5-position is prioritized.

Physicochemical Data

The physical properties of 4-(hydroxymethyl)-2(5H)-furanone are summarized in the table below. Note the difference in physical state between the racemic mixture and the pure (S)-enantiomer, which is common when a racemate forms a liquid eutectic while the enantiomerically pure form can crystallize effectively.

Property	Value	References
Molecular Formula	$C_5H_6O_3$	
Molecular Weight	114.10 g/mol	[5]
Appearance	Liquid (Racemic) White to pale yellow solid ((S)-enantiomer)	[3]
Melting Point	41-43 °C ((S)-enantiomer)	
Boiling Point	166-168 °C (at 10 mmHg)	[6]
Solubility	Sparingly soluble in water. Soluble in methanol, chloroform.	
Optical Rotation	$[\alpha]_{D}^{20} -144^\circ$ (c = 1 in H ₂ O) for the (S)-enantiomer	
Storage Temperature	2-8°C or Refrigerator	[3]

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of the molecule's structure and purity. The combination of NMR, IR, and MS creates a unique fingerprint for 4-(hydroxymethyl)-2(5H)-furanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A recent study on a natural extract of *Helleborus lividus* provided a detailed and validated NMR analysis of (S)-5-hydroxymethyl-2(5H)-furanone.[\[1\]](#) The data robustly confirms the assigned structure.

Atom	^1H Chemical Shift (δ ppm)	^{13}C Chemical Shift (δ ppm)	Key Correlations (COSY & HMBC)
H2 (Olefinic)	6.16	122.86	Correlates with H3
H3 (Olefinic)	7.50	153.97	Correlates with H2, H5
H5 (Methine)	5.17	84.31	Correlates with H3, H6a, H6b
H6a/H6b (Methylene)	3.80 / 4.01	62.18	Correlates with H5
C1 (Carbonyl)	-	173.52	HMBC correlation with H2, H3, H5

Data sourced from Tomi et al., 2022.[1]

Infrared (IR) Spectroscopy

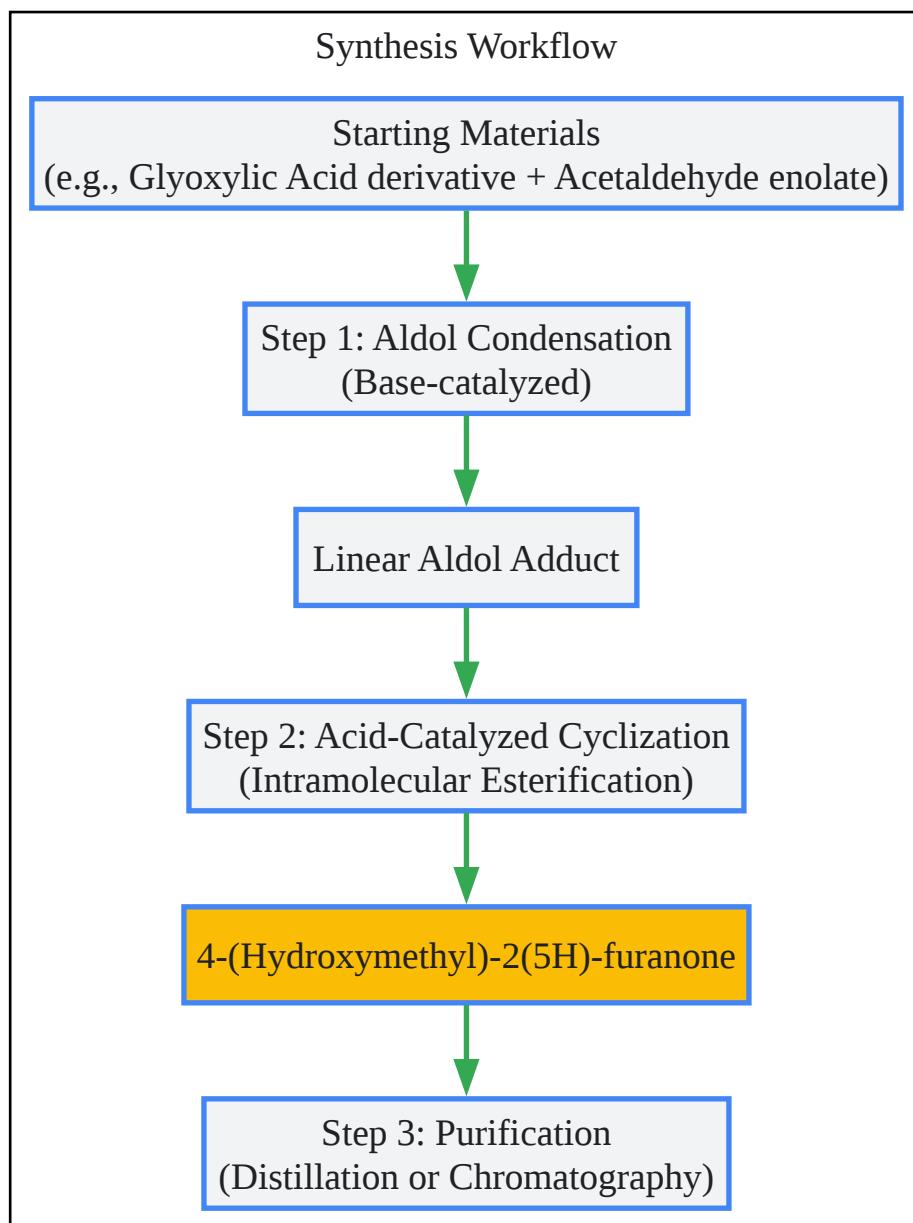
The IR spectrum reveals the key functional groups present in the molecule. The gas-phase spectrum from the NIST database shows characteristic absorption bands.[7]

- $\sim 3600\text{-}3400\text{ cm}^{-1}$ (broad): O-H stretching of the primary alcohol.
- $\sim 1750\text{-}1780\text{ cm}^{-1}$ (strong): C=O stretching of the α,β -unsaturated γ -lactone. The conjugation and ring strain typically place this peak at a higher wavenumber than a saturated ester.
- $\sim 1640\text{ cm}^{-1}$: C=C stretching of the alkene within the ring.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-O stretching vibrations from the lactone and the alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[8]

- Molecular Ion (M^+): A peak at $\text{m/z} = 114$ corresponds to the molecular weight of $\text{C}_5\text{H}_6\text{O}_3$.


- Key Fragments: Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, m/z = 83) and subsequent loss of carbon monoxide (-CO, m/z = 55), which is characteristic of lactones.

Synthesis and Manufacturing

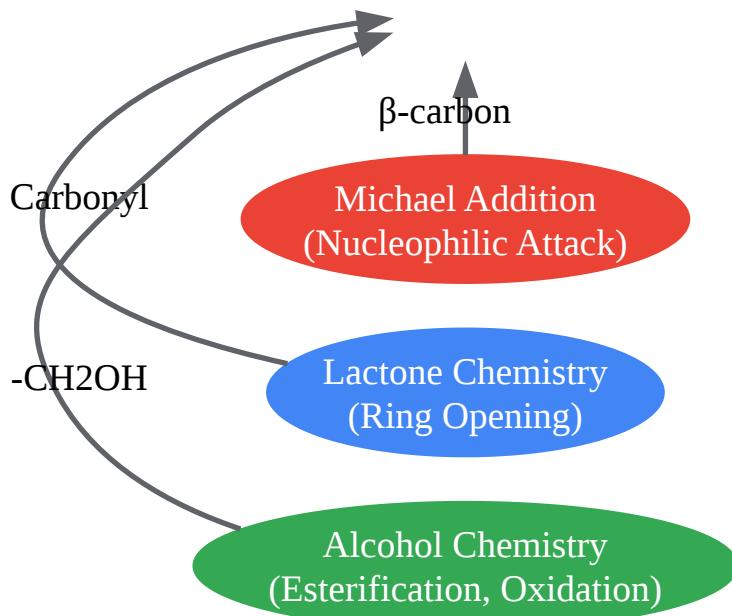
The synthesis of substituted butenolides like 4-(hydroxymethyl)-2(5H)-furanone often relies on the cyclization of linear precursors or the modification of other furan derivatives. While many patented methods exist for related structures, a general and illustrative approach can be derived from established organic chemistry principles.

General Synthetic Strategy

A common strategy involves an aldol-type condensation followed by intramolecular cyclization and dehydration. For instance, the reaction between glyoxylic acid and propionaldehyde, followed by acid-catalyzed cyclization, is a known route to the related 5-hydroxy-4-methyl-2(5H)-furanone.^[9] Adapting this logic, a plausible synthesis for the target molecule could start from readily available 3-carbon and 2-carbon synthons containing the required functionalities.

[Click to download full resolution via product page](#)

General synthetic workflow for furanone synthesis.


Representative Experimental Protocol

This protocol is a representative example adapted from the synthesis of structurally similar furanones and should be optimized for specific laboratory conditions.[9][10]

- Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., Nitrogen).
- Condensation: A solution of a suitable acetaldehyde equivalent (e.g., a protected enolate) in an anhydrous solvent like THF is cooled to -78 °C. A solution of a glyoxylic acid ester is added dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions. The mixture is stirred for 2-4 hours.
- Workup 1 (Quenching): The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
- Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Cyclization: The solvent is removed under reduced pressure to yield the crude linear adduct. This adduct is then dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the cyclization.
- Workup 2 (Purification): Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then washed with brine.
- Final Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield the final 4-(hydroxymethyl)-2(5H)-furanone.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in its predictable reactivity at three distinct sites: the conjugated system, the lactone carbonyl, and the primary alcohol.

[Click to download full resolution via product page](#)

Key reactive sites on the furanone scaffold.

Reactivity of the Furanone Core

The α,β -unsaturated lactone is the dominant functional group. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β -carbon (C3) electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles. This reaction is fundamental to building molecular complexity from the furanone core. The carbonyl group itself can be attacked by strong nucleophiles, leading to ring-opening.

Reactions of the Hydroxymethyl Group

The primary alcohol at the C4 position behaves as a typical alcohol. It can be:

- Esterified with acyl chlorides or carboxylic acids to form esters.
- Etherified to form ethers.
- Oxidized under controlled conditions (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, or with stronger oxidizing agents to a carboxylic acid. This provides a handle to introduce new functionalities and extend carbon chains.

Application as a Chiral Synthon

The true power of (S)-5-(hydroxymethyl)-2(5H)-furanone in drug development lies in its use as a chiral building block. The stereocenter at C5 is transferred to the new, more complex molecule, avoiding the need for costly chiral separations or asymmetric syntheses later in the sequence. It has been successfully employed as a starting material for:

- Partially saturated heterocycles: Through diastereoselective ring transformations.
- Natural Products: Such as the neurotransmitter agonist (+)-muscarine.
- Antiviral Agents: Including precursors to 3'-Ethynylthymidine.

Applications in Research and Drug Development

The 2(5H)-furanone motif is not merely a synthetic tool but is also a "privileged scaffold" found in many bioactive compounds.

- Antimicrobial and Anti-Biofilm Activity: While the parent compound has limited reported bioactivity, derivatives of 2(5H)-furanone have been extensively studied for their ability to interfere with bacterial quorum sensing and inhibit biofilm formation, a critical factor in persistent infections.[11] This makes the scaffold an attractive starting point for the development of novel anti-infective agents.
- Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of complex molecules. Its functional handles allow for its incorporation into larger structures through reactions like the Maillard reaction, which is crucial in flavor chemistry but also provides pathways to complex nitrogen-containing heterocycles.[12][13]

Safety and Handling

As a laboratory chemical, 4-(hydroxymethyl)-2(5H)-furanone requires appropriate handling to ensure safety.

- GHS Hazard Classification: The compound is classified as a hazardous substance.[3][4]
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Recommended PPE: Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure stability.[\[3\]](#)

Conclusion

4-(Hydroxymethyl)-2(5H)-furanone is a functionally rich and synthetically valuable molecule. Its well-defined chemical properties, predictable reactivity, and the availability of an enantiomerically pure form make it an indispensable tool for organic synthesis. For researchers in drug discovery and development, this furanone derivative offers a robust and versatile platform for accessing novel and complex molecular architectures, paving the way for the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Validated ^1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of *Helleborus lividus* subsp: *Corsicus* Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Hydroxymethyl)-2(5H)-furanone | 80904-75-2 [sigmaaldrich.com]
- 4. 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one | C5H6O3 | CID 157706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas Landing [thermofisher.com]
- 7. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]
- 8. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]
- 9. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 10. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595619#2-5h-furanone-4-hydroxymethyl-chemical-properties\]](https://www.benchchem.com/product/b1595619#2-5h-furanone-4-hydroxymethyl-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com